4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene
Overview
Description
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C11H13ClO2 It is characterized by a benzene ring substituted with a chlorine atom and a methyl group, along with a dioxolane ring attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl alcohol and 1,3-dioxolane.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Procedure: The 4-chloro-3-methylbenzyl alcohol is reacted with 1,3-dioxolane in the presence of the acid catalyst. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the dioxolane ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of 4-azido-3-methyl (1,3-dioxolan-2-ylmethyl)benzene or 4-thio-3-methyl (1,3-dioxolan-2-ylmethyl)benzene.
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of this compound derivatives with reduced dioxolane ring.
Scientific Research Applications
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxolane ring can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzyl alcohol: Lacks the dioxolane ring, making it less stable and less versatile in chemical reactions.
4-Chloro-3-methylbenzoic acid: Contains a carboxylic acid group instead of the dioxolane ring, leading to different reactivity and applications.
4-Chloro-3-methylbenzaldehyde: Features an aldehyde group, which imparts distinct chemical properties compared to the dioxolane-containing compound.
Uniqueness
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the dioxolane ring, which enhances its stability and reactivity
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDRDURFLWRQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645888 | |
Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-16-5 | |
Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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